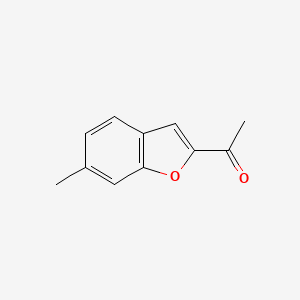

1-(6-Methylbenzofuran-2-yl)ethanone

Descripción general

Descripción

1-(6-Methylbenzofuran-2-yl)ethanone is a synthetic compound with the molecular formula C11H10O2. It is characterized by a yellowish liquid appearance and a sweet, floral odor. This compound is commonly used in the fragrance industry due to its pleasant scent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylbenzofuran-2-yl)ethanone typically involves the reaction of 6-methylbenzofuran with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield .

Análisis De Reacciones Químicas

Types of Reactions

1-(6-Methylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 6-methylbenzofuran-2-carboxylic acid.

Reduction: Formation of 1-(6-methylbenzofuran-2-yl)ethanol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Biological Research Applications

1-(6-Methylbenzofuran-2-yl)ethanone has been investigated for its biological activities , particularly in the following areas:

1. Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. Notable studies include:

- Cytotoxic Effects : Research indicates that this compound exhibits significant cytotoxicity against breast cancer (MDA-MB-468), lung cancer, and leukemia cell lines. The National Cancer Institute's Developmental Therapeutics Program evaluated its efficacy across 60 different cancer cell lines using the sulforhodamine B assay to assess mitotic activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 12.5 | Induces G1 phase arrest |

| A549 (Lung) | 15.0 | Apoptosis induction |

| K562 (Leukemia) | 10.0 | Inhibition of CDKs |

2. Enzyme Inhibition

The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Antitumor Activity

A study synthesized derivatives of this compound to evaluate their antitumor activity against colon cancer and melanoma. Results indicated that specific modifications at certain positions enhanced efficacy significantly.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazolopyrimidine derivatives demonstrated that specific substitutions could improve binding affinity to target proteins involved in tumor proliferation. Compounds with alkyl substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific chemical properties. Its unique structure allows for potential use in:

- Pharmaceuticals : As a precursor for synthesizing more complex heterocyclic compounds.

- Materials Science : In designing polymers or other materials with desired thermal or mechanical properties.

Mecanismo De Acción

The mechanism of action of 1-(6-Methylbenzofuran-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Methyl-1-benzofuran-2-yl)ethanone

- 2-Acetylbenzofuran

- 1-(6-Methoxy-1-benzofuran-2-yl)ethanone

Uniqueness

1-(6-Methylbenzofuran-2-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 6-position enhances its hydrophobicity and influences its interaction with biological targets, making it more effective in certain applications compared to its analogs .

Actividad Biológica

1-(6-Methylbenzofuran-2-yl)ethanone, also known as 6-Methylbenzofuran-2-acetophenone, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antioxidant activity, and other pharmacological effects.

- Molecular Formula : C11H10O

- CAS Number : 16564-18-4

- Structure : The compound features a benzofuran moiety substituted with an acetyl group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to benzofuran compounds. For instance, derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethanone were tested against various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). Notably, certain derivatives demonstrated selective toxicity towards leukemic cells with IC50 values as low as 0.1 mM, indicating strong anticancer activity .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (mM) | Selectivity |

|---|---|---|---|

| Derivative A | K562 | 0.1 | High |

| Derivative B | PC3 | 5.0 | Moderate |

| Derivative C | SW620 | 16.0 | Low |

Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been assessed through various assays. Compounds derived from benzofurans exhibited significant hydroxyl radical scavenging activity and were effective in inhibiting lipid peroxidation. For instance, a study showed that certain derivatives had IC50 values lower than that of standard antioxidants like ascorbic acid, indicating their potential as effective antioxidants .

Table 2: Antioxidant Activity of Benzofuran Derivatives

| Compound | Assay Type | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|---|

| Compound 1 | DPPH Scavenging | 7.68 | More Effective |

| Compound 2 | Lipid Peroxidation | 10.0 | Comparable |

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thereby reducing oxidative stress.

Case Studies

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested for their antiproliferative effects on HL60 cells using the Alamar Blue assay. Among the tested compounds, one derivative exhibited an IC50 value of 12.3 µM, demonstrating significant anticancer properties .

- Antioxidant Efficacy Study : Another study evaluated the antioxidant potential of several benzofuran derivatives using DPPH and lipid peroxidation assays. The results indicated that some compounds significantly outperformed traditional antioxidants in scavenging free radicals .

Propiedades

IUPAC Name |

1-(6-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-6-10(8(2)12)13-11(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLPPHUAGUDZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.